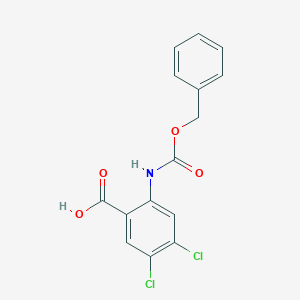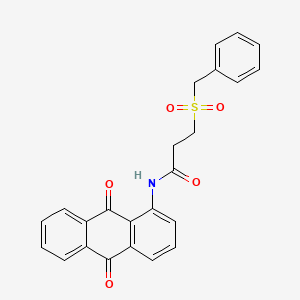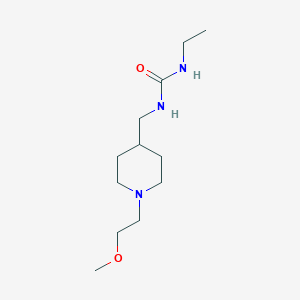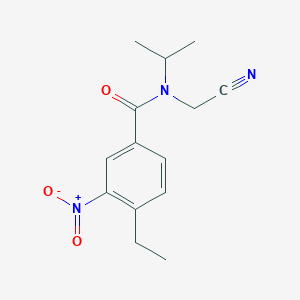
4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is one of the most commonly prescribed drugs in the world, with millions of people using it every day.
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha. It also inhibits the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. In addition, 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to reduce the expression of adhesion molecules on the surface of endothelial cells, which play a key role in the inflammatory response.
实验室实验的优点和局限性
Diclofenac is widely used in laboratory experiments due to its well-established pharmacological properties. It is a highly effective anti-inflammatory and analgesic agent, and its mechanism of action is well understood. However, there are some limitations to its use in laboratory experiments. For example, 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to have cytotoxic effects on some cell types, and it may interfere with the activity of other drugs or experimental protocols.
未来方向
There are several future directions for research on 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid. One area of interest is the development of new formulations that can improve its bioavailability and reduce its side effects. Another area of interest is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, there is a need for further research to better understand the molecular mechanisms underlying its anti-inflammatory and analgesic effects.
Conclusion
In conclusion, 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action is well understood, and it has been shown to be effective in the treatment of a wide range of conditions. While there are some limitations to its use in laboratory experiments, 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid remains a valuable tool for scientific research, and there are several future directions for research on this important drug.
合成方法
The synthesis of 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid involves the reaction of 2-amino-5-chlorobenzophenone with ethyl chloroformate to form the corresponding ethyl ester. The ethyl ester is then reacted with sodium hydroxide to form the sodium salt of 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid. The sodium salt is then converted to the free acid form using hydrochloric acid. The final product is obtained by recrystallization from a suitable solvent.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. In addition, 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
4,5-dichloro-2-(phenylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c16-11-6-10(14(19)20)13(7-12(11)17)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZUVCZCHSQWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2694346.png)
![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2694347.png)



![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2694351.png)

![2-[(4-Fluorobenzyl)sulfonyl]benzoic acid](/img/structure/B2694356.png)
